molecular formula C11H15BrO B1449185 1-Bromo-4-iso-butyloxy-2-methylbenzene CAS No. 1309932-83-9

1-Bromo-4-iso-butyloxy-2-methylbenzene

Cat. No. B1449185
M. Wt: 243.14 g/mol
InChI Key: ZFDWVEDPWDHLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-iso-butyloxy-2-methylbenzene, also known as IBOMB, is a chemical compound that is widely used in scientific research and laboratory experiments. This compound is a colorless, flammable liquid with a faint aromatic odor. It has a molecular weight of 209.12 g/mol and a boiling point of 170°C. IBOMB is a useful reagent for a variety of organic syntheses, such as the synthesis of amines and organic acids. It is also used in a variety of biochemical and physiological experiments, including those related to drug metabolism and pharmacology.

Scientific Research Applications

Ultrasound-Assisted Organic Synthesis

In scientific research, 1-Bromo-4-iso-butyloxy-2-methylbenzene serves as a precursor in the synthesis of various organic compounds. One study highlights its utility in the preparation of 1-butoxy-4-nitrobenzene , where ultrasound irradiation enhanced the reaction efficiency. This process utilized a phase-transfer catalyst, demonstrating the compound's relevance in facilitating organic transformations with improved kinetics under sonication (Harikumar & Rajendran, 2014).

Thermochemical Studies

Another aspect of research involving 1-Bromo-4-iso-butyloxy-2-methylbenzene is its use in thermochemical studies. Investigations into the vapor pressures, vaporization, fusion, and sublimation enthalpies of various halogen-substituted methylbenzenes, including bromo-substituted compounds, have been conducted. These studies contribute to our understanding of the compound's physical properties and its interactions at the molecular level (Verevkin et al., 2015).

Polymer Solar Cells Enhancement

Additionally, 1-Bromo-4-iso-butyloxy-2-methylbenzene finds applications in the development of polymer solar cells (PSCs). A study introduced a related compound, 1-Bromo-4-Nitrobenzene , to the active layer of PSCs, significantly improving the power conversion efficiency. This improvement was attributed to the formation of charge transfer complexes, showcasing the potential of halogen-substituted compounds in enhancing electron transfer processes within solar cells (Fu et al., 2015).

Isostructurality in Crystalline Materials

Research also extends to the structural analysis of crystalline materials, where 1-Bromo-4-iso-butyloxy-2-methylbenzene and its derivatives can play a role in studying isostructurality. Studies of guest-free forms and clathrates of halophenoxy methylbenzenes, including bromo-substituted compounds, provide insights into the structural diversity and isostructurality of these materials (Bhattacharya & Saha, 2012).

properties

IUPAC Name

1-bromo-2-methyl-4-(2-methylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-8(2)7-13-10-4-5-11(12)9(3)6-10/h4-6,8H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDWVEDPWDHLBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-iso-butyloxy-2-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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